

CY5.5 Dimethyl: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: CY5.5 Dimethyl

Cat. No.: B15554162

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Introduction: **CY5.5 Dimethyl** is a non-sulfonated, non-reactive cyanine dye that serves as a crucial tool in fluorescence-based applications.[1][2][3] Its primary utility lies in its role as a stable fluorophore for instrument calibration and as a negative control in fluorescence imaging experiments.[1][2][3] This technical guide provides an in-depth overview of the properties, applications, and experimental protocols for **CY5.5 Dimethyl**, tailored for researchers, scientists, and drug development professionals.

Core Properties and Applications

CY5.5 Dimethyl is characterized by its bright fluorescence in the far-red to near-infrared (NIR) spectrum, a region advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[3] Unlike its reactive counterparts, such as CY5.5 NHS ester, **CY5.5 Dimethyl** lacks a reactive group, rendering it incapable of forming covalent bonds with biomolecules.[1][2] This non-reactivity is the cornerstone of its application as a control reagent.

The primary applications of **CY5.5 Dimethyl** are:

- **Instrument Calibration:** To ensure the accuracy and reproducibility of fluorescence measurements, instruments such as fluorescence microscopes, flow cytometers, and qPCR machines require calibration.[4][5] **CY5.5 Dimethyl**, with its stable and well-defined spectral properties, is an ideal standard for this purpose.[4][6]

- Negative Control in Fluorescence Imaging: In both in vitro and in vivo imaging experiments, it is essential to differentiate the specific signal from the fluorescent probe bound to its target from non-specific background fluorescence.[7][8] **CY5.5 Dimethyl** is used to assess the level of non-specific dye accumulation in cells or tissues, providing a baseline for true signal interpretation.[1][9]

Data Presentation

Physicochemical and Spectral Properties of CY5.5 Dimethyl

Property	Value	Reference(s)
Molecular Formula	C35H35ClN2	[2]
Molecular Weight	519.1 g/mol	[2]
Excitation Maximum (λ_{ex})	684 nm	[2][10]
Emission Maximum (λ_{em})	710 nm	[2][10]
Molar Extinction Coefficient	198,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][10]
Fluorescence Quantum Yield (Φ)	0.2	[2][10]
Solubility	Soluble in organic solvents (e.g., DMSO, DMF); limited aqueous solubility	[1][3]
Storage	-20°C, protected from light	[2][3]

Experimental Protocols

Protocol 1: Instrument Calibration using CY5.5 Dimethyl

This protocol outlines the steps for preparing **CY5.5 Dimethyl** solutions for calibrating a fluorescence microscope.

Materials:

- **CY5.5 Dimethyl** powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microcentrifuge tubes
- Volumetric flasks and pipettes
- Microscope slides and coverslips

Procedure:

- Stock Solution Preparation:
 - Prepare a 1 mM stock solution of **CY5.5 Dimethyl** by dissolving the appropriate amount of dye powder in anhydrous DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Store the stock solution at -20°C, protected from light.
- Preparation of Working Solutions:
 - Prepare a series of dilutions of the **CY5.5 Dimethyl** stock solution in PBS. A suggested concentration range for calibration is 10 nM to 1 µM.
 - Prepare a blank solution (PBS with the same final concentration of DMSO as the highest dye concentration) to measure background fluorescence.
- Microscope Slide Preparation:
 - Pipette a small volume (e.g., 10 µL) of each working solution onto a clean microscope slide and cover with a coverslip.
 - Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
- Image Acquisition:

- Using the appropriate filter set for CY5.5 (Excitation: ~684 nm, Emission: ~710 nm), acquire images of each concentration and the blank.
- Ensure that all acquisition parameters (e.g., exposure time, gain, laser power) are kept constant for all samples.
- Acquire multiple images from different regions of each slide to ensure reproducibility.
- Data Analysis:
 - Measure the mean fluorescence intensity of each image using image analysis software (e.g., ImageJ/Fiji).
 - Subtract the mean fluorescence intensity of the blank from the intensity of each **CY5.5 Dimethyl** concentration.
 - Plot the background-subtracted mean fluorescence intensity against the **CY5.5 Dimethyl** concentration to generate a calibration curve.

Protocol 2: Using CY5.5 Dimethyl as a Negative Control in Cell Imaging

This protocol describes the use of **CY5.5 Dimethyl** as a negative control in a typical immunofluorescence experiment.

Materials:

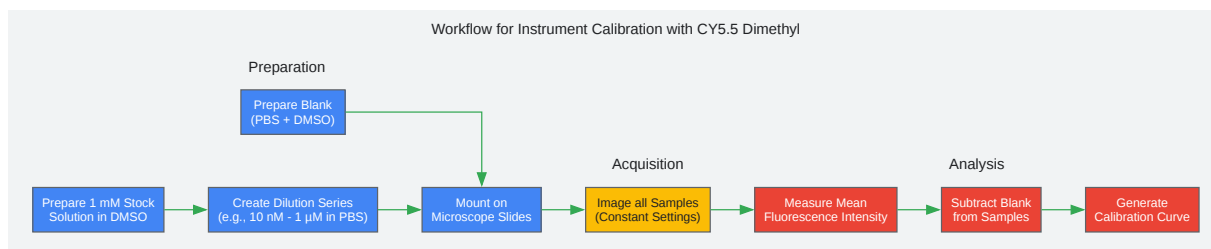
- Cells cultured on coverslips
- **CY5.5 Dimethyl** stock solution (1 mM in DMSO)
- Cell culture medium
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)

- Mounting medium

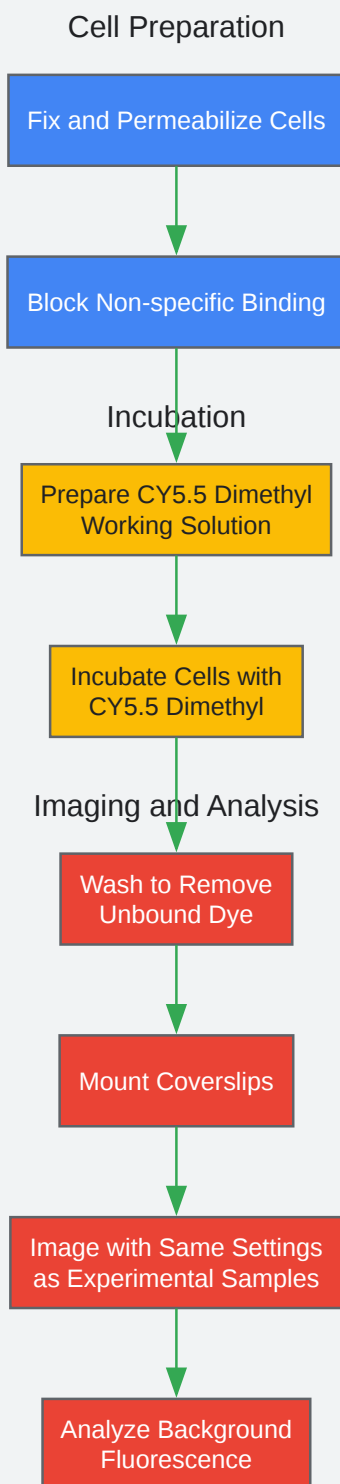
Procedure:

- Cell Preparation:
 - Fix and permeabilize the cells on coverslips according to your standard immunofluorescence protocol.
 - Block non-specific binding sites with a suitable blocking buffer.
- Incubation with **CY5.5 Dimethyl**:
 - Prepare a working solution of **CY5.5 Dimethyl** in your antibody dilution buffer at a concentration equivalent to the fluorescently labeled antibody used in your experimental samples. A typical starting concentration is 1-5 μM .
 - Incubate the control coverslips with the **CY5.5 Dimethyl** working solution for the same duration and at the same temperature as the primary/secondary antibody incubation in your main experiment.
- Washing:
 - Wash the coverslips extensively with PBS to remove any unbound dye.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the control samples using the same acquisition settings as your experimental samples.
- Analysis:
 - The fluorescence signal observed in the **CY5.5 Dimethyl**-treated samples represents the level of non-specific dye accumulation and autofluorescence. This can be used as a baseline to subtract from the signal in your specifically stained samples.

Mandatory Visualization



Using CY5.5 Dimethyl as a Negative Control in Fluorescence Microscopy

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